1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid
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Overview
Description
1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused pyrazole and pyrazine ring system, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . The reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyrazine ring system. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Hydrolysis: Hydrolysis of the ester derivatives of the compound can be achieved using acidic or basic conditions.
Common reagents and conditions used in these reactions include trifluoracetic acid for condensation reactions, potassium permanganate for oxidation, and sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazolopyrazine derivatives.
Scientific Research Applications
1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle progression .
Comparison with Similar Compounds
1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties due to its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity and potential as a therapeutic agent.
1H-Pyrazolo[3,4-b]pyridines: These compounds have been extensively studied for their synthesis and biomedical applications.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H6N4O3 |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1-methyl-6-oxo-5H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid |
InChI |
InChI=1S/C7H6N4O3/c1-11-5-3(2-8-11)9-4(7(13)14)6(12)10-5/h2,4H,1H3,(H,13,14) |
InChI Key |
VXVVUPPHCBYFHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)C(N=C2C=N1)C(=O)O |
Origin of Product |
United States |
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